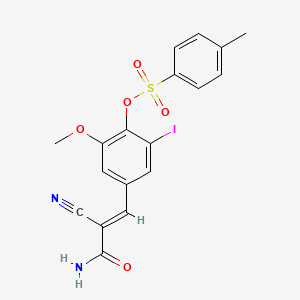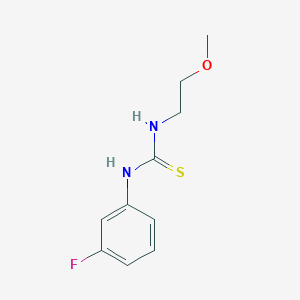![molecular formula C14H22Cl3NO2 B5020486 N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5020486.png)
N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride, commonly known as Dexmedetomidine, is a potent and highly selective α2-adrenergic agonist. It is used as a sedative, analgesic, and anesthetic agent in critical care settings. Dexmedetomidine has gained immense popularity in recent years due to its unique pharmacological properties, which make it an ideal choice for the management of critically ill patients.
Wirkmechanismus
Dexmedetomidine exerts its pharmacological effects by selectively activating α2-adrenergic receptors in the central nervous system. This results in decreased sympathetic activity, leading to sedation, analgesia, and anxiolysis. Dexmedetomidine also has an effect on the locus coeruleus, which is responsible for the regulation of sleep and wakefulness.
Biochemical and Physiological Effects
Dexmedetomidine has been shown to have several biochemical and physiological effects. It decreases sympathetic activity, leading to a decrease in heart rate and blood pressure. It also decreases the release of norepinephrine and other neurotransmitters, leading to sedation and analgesia. Dexmedetomidine has been found to have anti-inflammatory effects and can reduce oxidative stress, making it a potential therapeutic agent for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Dexmedetomidine has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, making it easy to control. It also has minimal respiratory depression, making it a safer choice compared to other sedative agents. However, Dexmedetomidine has some limitations, including the potential for bradycardia and hypotension, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Dexmedetomidine. One area of interest is its potential use in the treatment of neurodegenerative disorders. Another area of interest is its potential use in the management of pain, particularly in patients with chronic pain. Additionally, there is ongoing research on the use of Dexmedetomidine in combination with other agents to enhance its therapeutic effects. Finally, there is interest in developing new formulations of Dexmedetomidine that may allow for more targeted delivery and improved efficacy.
Conclusion
In conclusion, Dexmedetomidine is a potent and highly selective α2-adrenergic agonist that has gained popularity in recent years due to its unique pharmacological properties. It is commonly used as a sedative, analgesic, and anesthetic agent in critical care settings. Dexmedetomidine has several potential applications in clinical medicine and laboratory research, and ongoing research is focused on exploring its potential therapeutic benefits in various settings.
Synthesemethoden
The synthesis of Dexmedetomidine involves the reaction of 4-(2,5-dichlorophenoxy)-N,N-diethylbenzenamine with 2-bromoethanol in the presence of a base, followed by the reaction of the resulting product with 2-methyl-2-propanamine. The final product, Dexmedetomidine, is obtained as a hydrochloride salt by treating it with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Dexmedetomidine has been extensively studied for its potential use in various clinical settings. It is commonly used as a sedative and analgesic agent in critically ill patients, including those in the intensive care unit (ICU) and those undergoing mechanical ventilation. Dexmedetomidine has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2.ClH/c1-14(2,3)17-6-7-18-8-9-19-13-10-11(15)4-5-12(13)16;/h4-5,10,17H,6-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWTVNHNEOCMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5020410.png)
![N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5020427.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5020433.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020438.png)
![ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5020446.png)
![N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5020453.png)
![1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5020461.png)

![5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5020475.png)
![N-(2,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5020479.png)

![N-[4-methyl-5-(1-piperidinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5020489.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5020497.png)
